molecular formula C18H25N3O B2496839 N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide CAS No. 1223649-70-4

N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide

Cat. No.: B2496839
CAS No.: 1223649-70-4
M. Wt: 299.418
InChI Key: NRBTYYPFUWOQSY-UHFFFAOYSA-N
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Description

“N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide” is a synthetic organic compound that belongs to the class of amides It features a cyanocycloheptyl group and a dimethylphenylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide” typically involves the following steps:

    Formation of the cyanocycloheptyl intermediate: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.

    Amination: The intermediate is then reacted with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or quinone derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives or quinones.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for potential use in treating various diseases due to its unique structural features.

Industry

    Materials Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(2,6-dimethylphenyl)amino]acetamide
  • N-(1-cyanocyclooctyl)-2-[(2,6-dimethylphenyl)amino]acetamide

Uniqueness

“N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide” is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-8-7-9-15(2)17(14)20-12-16(22)21-18(13-19)10-5-3-4-6-11-18/h7-9,20H,3-6,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBTYYPFUWOQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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